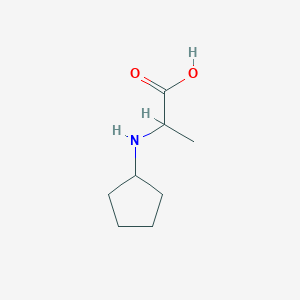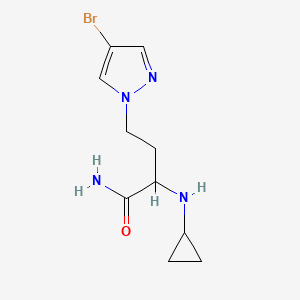![molecular formula C11H12N4 B13642973 (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)
(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine is a heterocyclic compound that features a triazole ring fused to a quinoline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and triazole derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
Biologically, this compound has shown promise as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against various pathogenic organisms, making it a candidate for the development of new antibiotics and antiviral drugs .
Medicine
In medicine, this compound is being explored for its anticancer properties. It has been found to intercalate DNA, thereby inhibiting the proliferation of cancer cells .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mécanisme D'action
The mechanism of action of (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine involves its ability to intercalate DNA. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA, leading to the inhibition of cell replication and transcription . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a quinoline ring.
[1,2,4]Triazolo[4,3-a]pyrimidine: Features a pyrimidine ring and exhibits similar biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring and is known for its antimicrobial properties.
Uniqueness
(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine is unique due to its specific fusion of a triazole ring with a quinoline structure, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and its broad-spectrum antimicrobial and anticancer activities set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H12N4 |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethanamine |
InChI |
InChI=1S/C11H12N4/c12-7-11-14-13-10-6-5-8-3-1-2-4-9(8)15(10)11/h1-4H,5-7,12H2 |
Clé InChI |
YUHUBXKUTVBRMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NN=C(N2C3=CC=CC=C31)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)


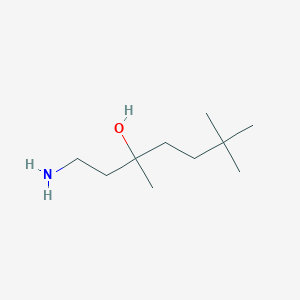

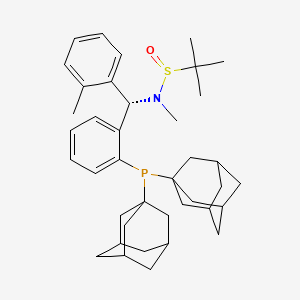

![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)
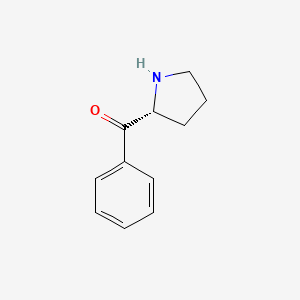
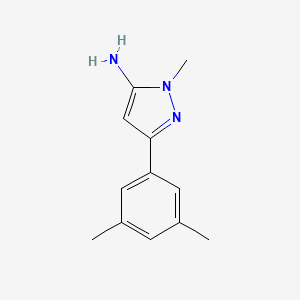
![Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate](/img/structure/B13642961.png)
